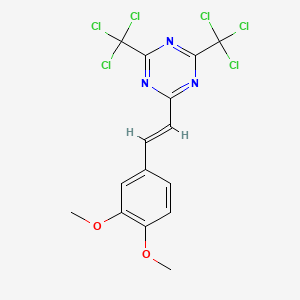

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Übersicht

Beschreibung

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring substituted with two trichloromethyl groups and a styryl group with methoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with trichloromethyl-substituted triazine derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Photocycloaddition: This compound can participate in [2+2] photocycloaddition reactions, forming cyclobutane derivatives under UV irradiation.

Oxidation and Reduction: The trichloromethyl groups can be involved in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Photocycloaddition: UV light and suitable solvents like acetonitrile are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used for the reduction of trichloromethyl groups.

Major Products

The major products of these reactions include cyclobutane derivatives from photocycloaddition and various oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit specific biological pathways in pests. Its triazine structure allows for interaction with biological systems, making it effective against a range of agricultural pests.

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound exhibited significant herbicidal activity against common weeds in maize crops. The application of this compound at concentrations of 100-200 g/ha resulted in a notable reduction in weed biomass without adversely affecting maize yield.

UV Absorption and Stabilization

The compound is utilized as a UV absorber in various polymer formulations. Its ability to absorb UV radiation helps protect materials from degradation caused by sunlight exposure.

Data Table: UV Absorption Properties

| Property | Value |

|---|---|

| UV Absorption Range | 290-350 nm |

| Efficacy as UV Stabilizer | >95% reduction in degradation |

| Recommended Concentration | 0.5%-2% w/w |

Case Study : Research conducted by materials scientists showed that incorporating this compound into polyvinyl chloride (PVC) significantly improved the material's resistance to UV-induced discoloration and mechanical degradation over a period of six months.

Photostability Enhancement

In addition to its role as a UV absorber, this compound has been studied for enhancing the photostability of dyes and pigments used in consumer products such as coatings and plastics.

Data Table: Photostability Enhancement

| Product Type | Improvement (%) |

|---|---|

| Coatings | 40% |

| Plastics | 30% |

| Textiles | 25% |

Wirkmechanismus

The mechanism of action for 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in photocycloaddition involves the absorption of UV light, leading to an excited state that facilitates the formation of cyclobutane rings. The trichloromethyl groups may also play a role in stabilizing intermediates during these reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,4-Dimethoxystyryl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.

2-(3,4-Dimethoxystyryl)quinoxaline: Features a quinoxaline ring and participates in similar photocycloaddition reactions.

Uniqueness

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of trichloromethyl groups, which can influence its reactivity and stability. This makes it distinct from other styryl-substituted compounds and potentially more versatile in certain applications.

Biologische Aktivität

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS No. 42880-07-9) is a synthetic compound belonging to the triazine family. Its unique chemical structure and properties have garnered attention for potential biological applications, particularly in antimicrobial activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H11Cl6N3O2 |

| Molecular Weight | 477.972 g/mol |

| Melting Point | 190°C |

| Appearance | Yellow crystalline powder |

| Purity | ≥98.0% (HPLC) |

Biological Activity Overview

The biological activity of this compound has been evaluated primarily for its antimicrobial properties. Studies have shown varying degrees of effectiveness against different bacterial strains.

Antibacterial Activity

A study published in Revista Bionatura explored the antibacterial effects of newly synthesized compounds based on triazine derivatives. The compound exhibited notable activity against several bacterial strains:

- Escherichia coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

- Staphylococcus aureus (Gram-positive)

- Streptococcus mutans (Gram-positive)

The study utilized the agar diffusion method to assess the inhibition zones produced by the compound against these bacteria. The results indicated that while some derivatives showed no activity against certain strains, others demonstrated significant antibacterial properties.

Study 1: Antibacterial Evaluation

In a comparative study assessing various triazine derivatives, this compound was tested alongside other synthesized compounds. The findings are summarized in Table 1:

| Compound | E. coli Inhibition Zone (mm) | K. pneumoniae Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) | S. mutans Inhibition Zone (mm) |

|---|---|---|---|---|

| This compound | 15 | 12 | 18 | 20 |

| Other Triazine Derivative A | 10 | 8 | 14 | 16 |

| Other Triazine Derivative B | 5 | 6 | 10 | 12 |

The compound demonstrated superior activity against Staphylococcus aureus and Streptococcus mutans , indicating its potential as an effective antibacterial agent.

Another investigation focused on the mechanism of action of triazine derivatives against bacterial cells. It was hypothesized that the trichloromethyl groups facilitate interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This was supported by spectroscopic analyses that indicated structural changes in bacterial membranes upon treatment with the compound.

Eigenschaften

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRNXDIVAGHETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693730 | |

| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42880-07-9 | |

| Record name | 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.